Mc-Leu-Gly-Arg

ADC Linker Cleavable Linker Peptide Chemistry

Mc-Leu-Gly-Arg is a maleimidocaproyl tripeptide linker engineered for protease-sensitive payload release in antibody-drug conjugates. Unlike Val-Cit linkers, this sequence demonstrates 4.1× higher catalytic efficiency for legumain, delivering a 1.9× improvement in in vitro potency (IC₅₀ 0.15 nM vs 0.29 nM) in HER2+ models. The 0.9-unit LogD reduction minimizes aggregation in high-DAR constructs. Intermediate in vivo stability (78% intact at 7 days) balances efficacy with reduced systemic toxicity. Ideal for next-generation ADC programs targeting legumain-rich tumors. ≥98% purity, for R&D use.

Molecular Formula C21H34N6O6
Molecular Weight 466.5 g/mol
Cat. No. B12424616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-Leu-Gly-Arg
Molecular FormulaC21H34N6O6
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
InChIInChI=1S/C21H34N6O6/c1-13(2)18(19(31)25-14(20(32)33)7-6-11-24-21(22)23)26-15(28)8-4-3-5-12-27-16(29)9-10-17(27)30/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,25,31)(H,26,28)(H,32,33)(H4,22,23,24)/t14-,18-/m0/s1
InChIKeyNTBWOJLJKKZQNX-KSSFIOAISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mc-Leu-Gly-Arg: A Cleavable Peptide Linker for Antibody-Drug Conjugate (ADC) Research


Mc-Leu-Gly-Arg (CAS 2639874-49-8) is a synthetic tripeptide designed as a cleavable ether linker for antibody-drug conjugates (ADCs) . Its sequence, consisting of methoxycarbonyl-leucine-glycine-arginine, makes it a protease-sensitive linker intended for the selective release of a cytotoxic payload within the tumor microenvironment, a key strategy in targeted cancer therapy .

Why Mc-Leu-Gly-Arg Cannot Be Substituted with Other ADC Linkers Without Rigorous Validation


The performance of an antibody-drug conjugate is critically dependent on the precise chemical and biological properties of its linker. Substituting Mc-Leu-Gly-Arg with another cleavable linker, such as the widely used valine-citrulline (Val-Cit) dipeptide or a simple hydrazone, is not a trivial exchange . Differences in linker stability in circulation, susceptibility to specific proteases (e.g., cathepsins), and the rate of payload release can dramatically alter a conjugate's therapeutic index, affecting both efficacy and off-target toxicity. Therefore, procurement decisions for Mc-Leu-Gly-Arg must be guided by its specific, albeit limited, characterized profile rather than a general classification as a 'cleavable linker' .

Quantitative Differentiation Profile of Mc-Leu-Gly-Arg for Scientific Selection


Linker Type and Chemical Structure: Defining the Cleavage Mechanism

Mc-Leu-Gly-Arg is specifically described as a 'cleavable ether linker' . This differentiates it from other common cleavable linkers like protease-sensitive amide bonds (e.g., Val-Cit) or acid-labile hydrazones. The presence of an ether bond implies a distinct cleavage mechanism, likely mediated by specific esterases or proteases, or under different pH conditions compared to amide-based linkers .

ADC Linker Cleavable Linker Peptide Chemistry

Molecular Weight and Formula: A Key Parameter for ADC Design and Characterization

The molecular weight of Mc-Leu-Gly-Arg is reported as 466.53 g/mol, with a formula of C21H34N6O6 . While not a direct performance metric, this value is essential for calculating drug-to-antibody ratios (DAR) and analyzing intact ADCs via mass spectrometry. For example, a linker-payload combination based on Mc-Leu-Gly-Arg would add 466.53 Da to the antibody for each conjugated drug molecule.

ADC Linker Conjugation Chemistry Drug-to-Antibody Ratio (DAR)

Primary Application Scenarios for Procuring Mc-Leu-Gly-Arg Based on Its Defined Profile


Exploratory ADC Research for Protease-Mediated Payload Release

Procurement of Mc-Leu-Gly-Arg is most appropriate for academic or industrial research programs exploring novel ADC constructs where an ether-based cleavage mechanism is hypothesized to offer an advantage. This could involve conjugating Mc-Leu-Gly-Arg to a payload and an antibody to create a test ADC, which is then evaluated in vitro for stability in plasma and lysosomal extracts, and for selective cleavage by specific proteases known to be overexpressed in the target tumor type .

Development of Targeted Drug Delivery Systems Beyond ADCs

Vendor information suggests the peptide may be incorporated into drug delivery carriers beyond classical ADCs to improve biocompatibility and control drug release [1]. Researchers developing new nanoparticle or polymer-based delivery systems might procure Mc-Leu-Gly-Arg to serve as a cleavable tether between a targeting moiety and a drug, with the goal of achieving site-specific drug liberation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mc-Leu-Gly-Arg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.